![molecular formula C9H12N4O3 B1420215 1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1208757-40-7](/img/structure/B1420215.png)
1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid is a synthetic compound that features a unique combination of a pyrrolidine ring, a triazole ring, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Triazole Ring: The triazole ring is often introduced via a click chemistry reaction, such as the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.
Incorporation of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions or by using carboxylation reagents.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemical Properties and Structure
The compound features a triazole ring, which is known for its diverse biological activities. The presence of the pyrrolidine moiety enhances its pharmacological properties. The molecular formula is , and it exhibits several functional groups that contribute to its reactivity and interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that derivatives of 1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid exhibit significant antimicrobial properties. These compounds have been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting their growth .
Anti-inflammatory Properties
The compound is also being explored for its anti-inflammatory effects. Research indicates that it may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. This makes it a potential candidate for developing new anti-inflammatory drugs with fewer gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Anticancer Activity
Preliminary investigations into the anticancer potential of this compound have shown that it can induce apoptosis in cancer cells. The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation . Further studies are required to elucidate its efficacy and safety in clinical settings.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound has a favorable binding profile with several proteins involved in disease processes, indicating its potential as a lead compound for drug development .
Toxicological Assessments
Toxicological evaluations are crucial for understanding the safety profile of this compound. Initial assessments suggest low toxicity levels at therapeutic doses; however, comprehensive toxicological studies are necessary to confirm these findings before advancing to clinical trials .
Material Science Applications
The unique structural characteristics of this compound also lend themselves to applications in material science. Its ability to form stable complexes with metal ions has implications for developing new materials with specific electronic or catalytic properties.
Case Studies
Mechanism of Action
The mechanism of action of 1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid can be compared with other similar compounds:
Similar Compounds: Pyrrolidine derivatives, triazole derivatives, carboxylic acid derivatives.
Uniqueness: The combination of the pyrrolidine ring, triazole ring, and carboxylic acid group in a single molecule provides unique chemical and biological properties that are not commonly found in other compounds.
Biological Activity
1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid (CAS Number: 1208757-40-7) is a synthetic compound characterized by the presence of a pyrrolidine ring, a triazole ring, and a carboxylic acid group. This unique structure imparts significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
The molecular formula of this compound is with a molecular weight of 224.22 g/mol. Its structure allows for various chemical reactions, including oxidation and substitution, which can modify its biological properties.
Property | Value |
---|---|
CAS Number | 1208757-40-7 |
Molecular Formula | C9H12N4O3 |
Molecular Weight | 224.22 g/mol |
Density | N/A |
Boiling Point | N/A |
Melting Point | N/A |
Antimicrobial Properties
Research indicates that compounds containing the triazole moiety exhibit antimicrobial activity. The presence of the pyrrolidine ring enhances this effect by improving lipophilicity, facilitating cellular uptake. Studies have shown that derivatives of triazole compounds can inhibit the growth of various bacterial strains and fungi, making them potential candidates for new antimicrobial agents .
Anticancer Activity
The triazole scaffold is recognized for its role in developing anticancer agents. The compound has been investigated for its ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and modulation of signaling pathways related to cell growth and survival. For instance, compounds derived from triazoles have shown promise in targeting specific enzymes involved in cancer progression .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, there is emerging evidence that suggests anti-inflammatory properties associated with this compound. The carboxylic acid group may interact with inflammatory pathways, potentially reducing cytokine production and inflammatory responses .
The biological activities of this compound are attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Binding : It could bind to cell surface receptors, altering downstream signaling cascades.
- Pathway Modulation : The compound may influence pathways related to inflammation and apoptosis.
Study on Antimicrobial Activity
A recent study examined the antimicrobial efficacy of several triazole derivatives against common pathogens. The results indicated that the derivative containing the pyrrolidine moiety exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Study on Anticancer Properties
In vitro studies on cancer cell lines demonstrated that this compound effectively induced apoptosis in treated cells. The mechanism was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins .
Properties
IUPAC Name |
1-(2-oxo-2-pyrrolidin-1-ylethyl)triazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O3/c14-8(12-3-1-2-4-12)6-13-5-7(9(15)16)10-11-13/h5H,1-4,6H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGCQILPCQQLXBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=C(N=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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